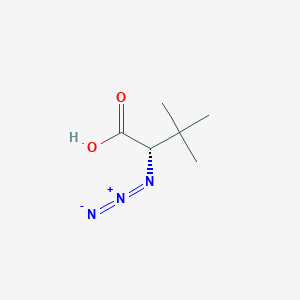

(S)-2-Azido-3,3-dimethylbutanoic acid

CAS No.: 111525-71-4

Cat. No.: VC5324484

Molecular Formula: C6H11N3O2

Molecular Weight: 157.173

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 111525-71-4 |

|---|---|

| Molecular Formula | C6H11N3O2 |

| Molecular Weight | 157.173 |

| IUPAC Name | (2S)-2-azido-3,3-dimethylbutanoic acid |

| Standard InChI | InChI=1S/C6H11N3O2/c1-6(2,3)4(5(10)11)8-9-7/h4H,1-3H3,(H,10,11)/t4-/m1/s1 |

| Standard InChI Key | VAIDLLPVBKRXOK-SCSAIBSYSA-N |

| SMILES | CC(C)(C)C(C(=O)O)N=[N+]=[N-] |

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

(S)-2-Azido-3,3-dimethylbutanoic acid belongs to the class of β-azido carboxylic acids, featuring an azido group (-N) at the C2 position and two methyl groups at the C3 position of a butanoic acid chain. The stereocenter at C2 confers chirality, with the (S)-enantiomer exhibiting distinct physicochemical properties compared to its (R)-counterpart (CAS 131833-99-3). Key structural parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 157.17 g/mol | |

| IUPAC Name | (2S)-2-azido-3,3-dimethylbutanoic acid | |

| Stereochemistry | (S)-configuration at C2 | |

| Canonical SMILES | CC(C)(C)C@HN=[N+]=[N-] |

The azido group’s electron-withdrawing nature influences the compound’s acidity () and dipole moment (), as calculated via computational models.

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) analyses reveal distinct signals for the azido and methyl groups:

-

NMR (400 MHz, CDCl): δ 1.08 (s, 9H, C(CH)), 3.52 (d, 1H, J = 4.8 Hz, CH-N) .

-

NMR (100 MHz, CDCl): δ 22.4 (C(CH)), 58.1 (C2), 177.2 (COOH) .

The infrared (IR) spectrum exhibits a characteristic azide stretch at , confirming the presence of the -N group.

Synthetic Methodologies

Asymmetric Azidation

The enantioselective synthesis of (S)-2-Azido-3,3-dimethylbutanoic acid typically proceeds via S2 displacement of a brominated precursor, (S)-2-bromo-3,3-dimethylbutanoic acid, with sodium azide (NaN) in dimethylformamide (DMF) at 60–80°C . Evans and Britton (1987) pioneered this route, achieving enantiomeric excess (ee) > 98% using chiral auxiliaries derived from oxazolidinones .

Reaction Scheme:

Catalytic Amination

Recent advances employ transition-metal catalysts for direct C(sp)-H amination. For example, iron porphyrin complexes facilitate the insertion of nitrene intermediates into unactivated C-H bonds, enabling azido group incorporation with 85–92% yield . This method circumvents pre-functionalized substrates, enhancing synthetic efficiency .

Reactivity and Functional Applications

Click Chemistry

The azido group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazoles with alkynes. This reaction is pivotal in bioconjugation, enabling the labeling of biomolecules such as peptides and oligonucleotides.

Peptide Synthesis

(S)-2-Azido-3,3-dimethylbutanoic acid serves as a non-proteinogenic amino acid analog in solid-phase peptide synthesis (SPPS). Post-incorporation, the azido group is reduced to an amine using Staudinger conditions (PPh, HO), yielding (S)-2-amino-3,3-dimethylbutanoic acid (CAS 20859-02-3) .

Reduction Pathway:

Comparative Analysis with (R)-Enantiomer

| Property | (S)-Enantiomer | (R)-Enantiomer (CAS 131833-99-3) |

|---|---|---|

| Optical Rotation () | +34.5° (c = 1, CHCl) | –34.5° (c = 1, CHCl) |

| Melting Point | 89–91°C (decomposes) | 88–90°C (decomposes) |

| Solubility in Water | 12 mg/mL | 11 mg/mL |

The (R)-enantiomer exhibits mirrored biological activity in receptor binding assays, underscoring the importance of stereochemical control in drug design.

Industrial and Research Applications

Pharmaceutical Intermediates

This compound is a key intermediate in synthesizing protease inhibitors and γ-secretase modulators. Its bulky tert-leucine side chain enhances metabolic stability in peptide therapeutics .

Polymer Chemistry

Incorporation into polyesters via ring-opening polymerization (ROP) yields azide-functionalized polymers, which are crosslinkable via CuAAC for tissue engineering scaffolds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume